molecular formula C25H34N2O4 B2755184 ethyl 4-{2-[(adamantan-1-yl)formamido]-3-methylbutanamido}benzoate CAS No. 1009702-47-9

ethyl 4-{2-[(adamantan-1-yl)formamido]-3-methylbutanamido}benzoate

Cat. No.: B2755184
CAS No.: 1009702-47-9
M. Wt: 426.557
InChI Key: VILWSOWVWZMYKA-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[(adamantan-1-yl)formamido]-3-methylbutanamido}benzoate is a complex organic compound featuring an adamantane moiety. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[(adamantan-1-yl)formamido]-3-methylbutanamido}benzoate typically involves multiple steps. One common method includes the reaction of adamantanecarboxylic acid with enamides, followed by the formation of the benzoate ester . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[(adamantan-1-yl)formamido]-3-methylbutanamido}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as hydrogen gas, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantanone derivatives, while substitution reactions can produce a wide range of functionalized adamantane compounds .

Scientific Research Applications

Ethyl 4-{2-[(adamantan-1-yl)formamido]-3-methylbutanamido}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{2-[(adamantan-1-yl)formamido]-3-methylbutanamido}benzoate involves its interaction with specific molecular targets. The adamantane moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{2-[(adamantan-1-yl)formamido]-3-methylbutanamido}benzoate is unique due to its specific combination of functional groups and the presence of the benzoate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

ethyl 4-[[2-(adamantane-1-carbonylamino)-3-methylbutanoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O4/c1-4-31-23(29)19-5-7-20(8-6-19)26-22(28)21(15(2)3)27-24(30)25-12-16-9-17(13-25)11-18(10-16)14-25/h5-8,15-18,21H,4,9-14H2,1-3H3,(H,26,28)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILWSOWVWZMYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C(C)C)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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